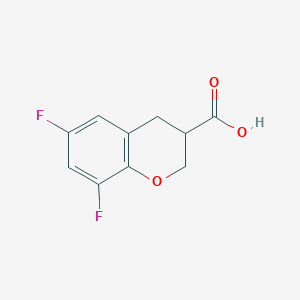

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSVLRWXYYGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the fluorination of a benzopyran derivative followed by carboxylation. One method involves the use of 4-bromo-2-(4-fluorophenoxy)methyl-butyrates as a starting material. This compound is reacted with sodium chloride and aluminum chloride at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exhibit significant antimicrobial properties. These compounds have been shown to be effective against both Gram-negative and Gram-positive bacteria. The introduction of fluorine atoms enhances their activity compared to traditional antimicrobial agents like nalidixic acid and piromidic acid, making them promising candidates for developing new antibiotics .

Case Study: Antimicrobial Efficacy

A study demonstrated that a series of fluorinated benzopyran derivatives were synthesized and evaluated for their antimicrobial spectrum. The results indicated that these compounds displayed a broader range of activity against various bacterial strains, suggesting their potential use in treating infections resistant to conventional therapies .

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of Nebivolol, a widely used antihypertensive medication. The compound's unique structural features facilitate the creation of derivatives with enhanced pharmacological profiles .

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from simpler benzopyran derivatives. The process can be optimized to enhance yield and purity, which is critical for pharmaceutical applications .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound shows promise in agricultural chemistry as a potential phytotoxic agent. Research has indicated that certain benzopyran derivatives can inhibit the growth of specific plant pathogens, suggesting their utility as natural herbicides or fungicides .

Case Study: Phytotoxicity Assessment

A recent investigation assessed the phytotoxic effects of various benzopyran derivatives on crop plants and pathogens. The findings revealed that some compounds significantly reduced pathogen viability while maintaining crop health, indicating a dual role as both a protective agent and a growth regulator .

Comparative Data Table

Mechanism of Action

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzopyran Carboxylic Acids

The substitution pattern and halogen type significantly alter physicochemical and pharmacological properties. Key analogs include:

Key Observations:

- Molecular Weight & Solubility : The dichloro and dibromo analogs exhibit higher molecular weights, which may reduce aqueous solubility compared to the difluoro derivative .

- Positional Isomerism : The 7-chloro analog (141.08 g/mol) demonstrates that substituting fluorine at adjacent positions (6 and 8) introduces steric and electronic differences compared to single-halogen variants .

Functionalized Derivatives

Amine Derivatives

- 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS: 1803582-19-5): This derivative replaces the carboxylic acid with an amine group, yielding a molecular formula of C₉H₁₄ClF₂NO₂.

- 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester (CAS: N/A): The esterification of the carboxylic acid group improves lipophilicity, enhancing membrane permeability compared to the parent acid .

Complex Benzopyran Derivatives

- Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] (CAS: 15826-37-6): A dimeric benzopyran with a disodium salt formulation, highlighting the versatility of the core structure in forming salts for enhanced solubility .

Biological Activity

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- CAS Number : 1528456-18-9

- Molecular Formula : C10H8F2O3

- Molecular Weight : 218.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

A study conducted on various coumarin derivatives, including benzopyran analogs, demonstrated that compounds with similar structures exhibited notable antimicrobial properties. The activity was assessed using disc diffusion methods against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential efficacy against resistant strains like MRSA .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 6,8-Difluoro Derivative | 26 mm (S. aureus) | 7.23 |

| Control (Levofloxacin) | 30 mm (S. aureus) | 3.12 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. It has been suggested that the presence of fluorine atoms in the structure may enhance its interaction with biological targets related to inflammation pathways. In vitro studies have shown a reduction in pro-inflammatory cytokines in cell cultures treated with this compound .

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.

- Interaction with Membrane Proteins : Its structure allows it to interact with bacterial membrane proteins, disrupting their function.

- Modulation of Signaling Pathways : It potentially modulates signaling pathways associated with immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of benzopyran derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, and how can purity be optimized?

- Methodology : Fluorination at the 6 and 8 positions is critical. A two-step approach is often employed:

Core structure synthesis : Cyclization of substituted dihydroxybenzaldehyde derivatives with malonic acid derivatives under acidic conditions to form the benzopyran core .

Fluorination : Electrophilic or nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled temperatures (0–40°C) .

- Purity optimization : Use HPLC (High-Performance Liquid Chromatography) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to achieve ≥95% purity. Recrystallization in ethanol/water mixtures further enhances purity .

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

- Key techniques :

- NMR : H and F NMR to confirm fluorine substitution patterns and dihydrobenzopyran ring conformation. C NMR identifies the carboxylic acid carbonyl resonance (~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS (Electrospray Ionization) to verify molecular weight (theoretical: 214.17 g/mol) and fragmentation patterns .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic acid O-H stretch) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Adjusting pH to >5 (using NaOH) increases aqueous solubility due to deprotonation of the carboxylic acid group .

- Stability :

- Stable at 4°C in dry, inert atmospheres. Degrades under strong UV light or acidic conditions (pH <3), forming decarboxylated byproducts. Use amber vials and buffer solutions (pH 5–7) for long-term storage .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms at positions 6 and 8 influence the compound’s reactivity in further derivatization?

- Electronic effects : Fluorine atoms increase the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., amidation or esterification at the 3-carboxylic acid group).

- Derivatization example : Reaction with EDCl/HOBt and amines yields amide derivatives (e.g., fluorescent probes, as seen in CAS 1156463-27-2) .

- Challenges : Steric hindrance from the dihydro ring may limit reactivity at the 2H position. Computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies resolve contradictions in reported spectral data for fluorinated benzopyran derivatives?

- Common contradictions : Discrepancies in F NMR shifts due to solvent effects or impurities.

- Resolution :

- Standardize solvent systems (e.g., CDCl or DMSO-d) and reference compounds (e.g., trifluoroacetic acid as an internal standard).

- Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How can chiral separation be achieved for diastereomeric derivatives of this compound?

- Method : Use chiral stationary-phase HPLC (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol mobile phases.

- Case study : Separation of (R)- and (S)-enantiomers of structurally similar fluoro-benzopyran amines achieved with a retention time difference of >4 minutes .

Q. What are the key applications of this compound in pharmacological research?

- Primary uses :

- Enzyme inhibition studies : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases) .

- Fluorescent probes : Derivatives like ethyl 6,8-difluoro-7-hydroxycoumarin-3-carboxylate (CAS 215868-30-7) are used in cellular imaging due to high quantum yield .

Key Research Recommendations

- Synthetic optimization : Explore microwave-assisted synthesis to reduce fluorination reaction times.

- Toxicity screening : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to evaluate biocompatibility for probe applications .

- Computational studies : Perform MD simulations to assess interactions with biological targets (e.g., COX-2 enzyme) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.